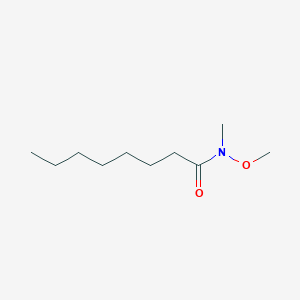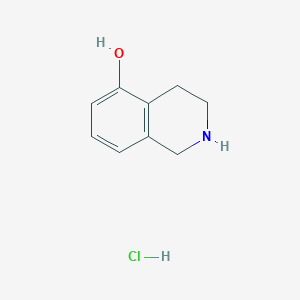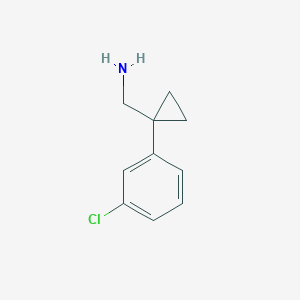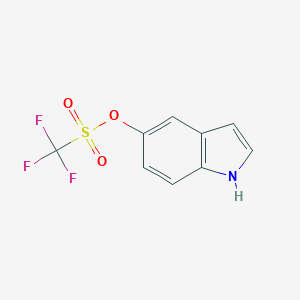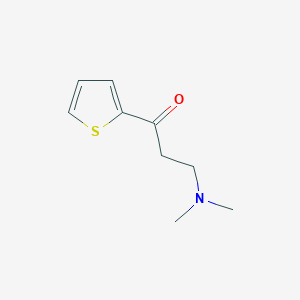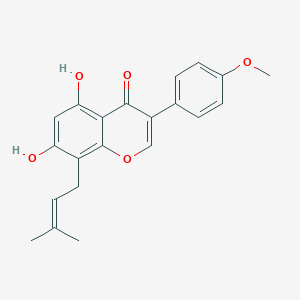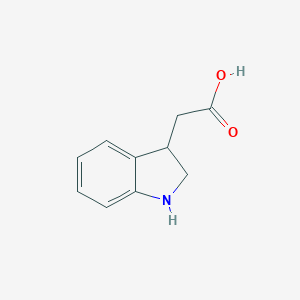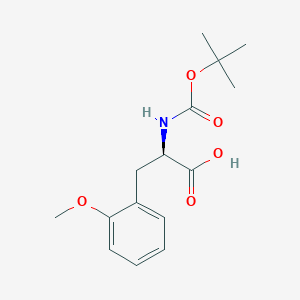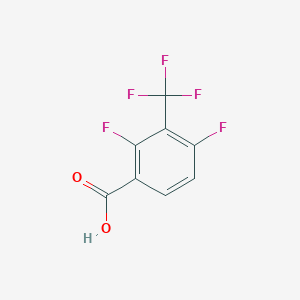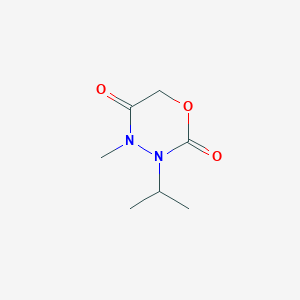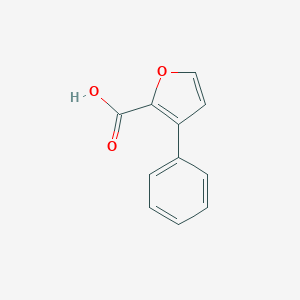
3-フェニルフラン-2-カルボン酸
概要
説明
3-phenylfuran-2-carboxylic Acid is an organic compound with the molecular formula C11H8O3. It is a derivative of furan, a heterocyclic aromatic compound characterized by a five-membered ring containing one oxygen atom. The compound is known for its unique structure, which combines a furan ring with a phenyl group, making it a subject of interest in various fields of scientific research .
科学的研究の応用
3-phenylfuran-2-carboxylic Acid has a wide range of applications in scientific research:
作用機序
Target of Action
Furan derivatives, to which this compound belongs, have been known to exhibit a wide range of biological and pharmacological characteristics .
Mode of Action
Furan derivatives, in general, have been found to interact with various biological targets, leading to a multitude of effects .
Biochemical Pathways
Furan derivatives have been associated with various biochemical pathways, including those involved in antimicrobial activity .
Result of Action
Furan derivatives have been associated with a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Action Environment
The effectiveness of furan derivatives can be influenced by various factors, including the presence of other compounds, temperature, ph, and the specific biological environment .
生化学分析
Biochemical Properties
3-Phenylfuran-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, 3-Phenylfuran-2-carboxylic acid can act as a substrate for certain oxidoreductases, leading to the formation of reactive oxygen species (ROS). These interactions highlight the compound’s potential role in modulating oxidative stress and cellular redox states .
Cellular Effects
The effects of 3-Phenylfuran-2-carboxylic acid on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Phenylfuran-2-carboxylic acid can modulate the activity of transcription factors involved in stress responses, thereby altering the expression of genes related to antioxidant defense mechanisms. Additionally, it can impact cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, 3-Phenylfuran-2-carboxylic acid exerts its effects through various binding interactions with biomolecules. It can bind to specific enzyme active sites, either inhibiting or activating their catalytic functions. For instance, the compound has been shown to inhibit certain proteases by binding to their active sites, thereby preventing substrate cleavage. Additionally, 3-Phenylfuran-2-carboxylic acid can influence gene expression by interacting with transcription factors and modulating their DNA-binding affinity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Phenylfuran-2-carboxylic acid can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its bioactivity. Long-term studies have shown that prolonged exposure to 3-Phenylfuran-2-carboxylic acid can result in adaptive cellular responses, such as upregulation of detoxification enzymes and changes in cellular redox states .
Dosage Effects in Animal Models
The effects of 3-Phenylfuran-2-carboxylic acid in animal models vary with dosage. At low doses, the compound can exert beneficial effects, such as enhancing antioxidant defenses and improving metabolic efficiency. At high doses, 3-Phenylfuran-2-carboxylic acid can induce toxic effects, including oxidative stress, inflammation, and cellular damage. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
3-Phenylfuran-2-carboxylic acid is involved in several metabolic pathways, including those related to oxidative stress and energy metabolism. The compound can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of various metabolites. These metabolic transformations can influence the compound’s bioactivity and its effects on cellular processes. Additionally, 3-Phenylfuran-2-carboxylic acid can modulate metabolic flux by affecting the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, 3-Phenylfuran-2-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to various cellular compartments, where it can exert its biochemical effects. For instance, 3-Phenylfuran-2-carboxylic acid can bind to albumin in the bloodstream, enhancing its solubility and transport to target tissues .
Subcellular Localization
The subcellular localization of 3-Phenylfuran-2-carboxylic acid is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the mitochondria or the nucleus, through targeting signals and post-translational modifications. In the mitochondria, 3-Phenylfuran-2-carboxylic acid can influence energy production and redox balance, while in the nucleus, it can modulate gene expression by interacting with transcription factors .
準備方法
Synthetic Routes and Reaction Conditions: 3-phenylfuran-2-carboxylic Acid can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between aryl halides and boronic acids. This method is favored due to its mild reaction conditions and high functional group tolerance .
Industrial Production Methods: In industrial settings, the production of 3-phenylfuran-2-carboxylic Acid often involves the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as bromination, coupling reactions, and purification through recrystallization or chromatography .
化学反応の分析
Types of Reactions: 3-phenylfuran-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furan ring into a more saturated structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .
類似化合物との比較
2-Furoic Acid: Another furan derivative with a carboxylic acid group, but without the phenyl group.
3-Phenylfuran: Similar structure but lacks the carboxylic acid group.
2-Phenylfuran: Similar to 3-phenylfuran-2-carboxylic Acid but with the phenyl group attached to a different position on the furan ring.
Uniqueness: 3-phenylfuran-2-carboxylic Acid is unique due to its combination of a furan ring with a phenyl group and a carboxylic acid functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
特性
IUPAC Name |
3-phenylfuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-11(13)10-9(6-7-14-10)8-4-2-1-3-5-8/h1-7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFXNTONSBUTHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10429268 | |
| Record name | 3-phenyl-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169772-63-8 | |
| Record name | 3-phenyl-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

